molecular formula C22H27BrN4O3 B11548271 N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide

N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide

Cat. No.: B11548271
M. Wt: 475.4 g/mol
InChI Key: VGLJIKJIVJYBOS-WYMPLXKRSA-N
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Description

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide is a complex organic compound that features a combination of aromatic rings, nitro groups, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the bis(2-methylpropyl)amino group: This can be achieved by reacting 2-methylpropylamine with an appropriate precursor.

    Nitration of the aromatic ring:

    Bromination: The bromine atom is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Condensation reaction: The final step involves the condensation of the nitrophenylmethylidene intermediate with 3-bromobenzohydrazide under suitable conditions, such as refluxing in ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to biological macromolecules. The compound may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-chlorobenzohydrazide: Similar structure but with a chlorine atom instead of bromine.

    N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-fluorobenzohydrazide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

N’-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties

Properties

Molecular Formula

C22H27BrN4O3

Molecular Weight

475.4 g/mol

IUPAC Name

N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-3-bromobenzamide

InChI

InChI=1S/C22H27BrN4O3/c1-15(2)13-26(14-16(3)4)21-9-8-20(27(29)30)11-18(21)12-24-25-22(28)17-6-5-7-19(23)10-17/h5-12,15-16H,13-14H2,1-4H3,(H,25,28)/b24-12+

InChI Key

VGLJIKJIVJYBOS-WYMPLXKRSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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